molecular formula C11H22N2O2S B13106090 rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine

rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B13106090
M. Wt: 246.37 g/mol
InChI Key: MWNNUUNWJAVUHJ-FGWVZKOKSA-N
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Description

rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the ethylsulfonyl group: This step involves sulfonylation reactions under controlled conditions.

    N-methylation: The final step involves the methylation of the nitrogen atom in the bicyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen and sulfur atoms.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the sulfonyl group.

    Substitution: Various substitution reactions can be performed on the bicyclic core or the ethylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may interact with biological targets in novel ways, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets. The ethylsulfonyl group and the bicyclic structure play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rel-(1R,3s,5S)-9-(Methylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine
  • rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-ethyl-9-azabicyclo[3.3.1]nonan-3-amine

Uniqueness

The unique combination of the ethylsulfonyl group and the bicyclic structure distinguishes rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine from similar compounds. This combination may result in distinct chemical reactivity and biological activity, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C11H22N2O2S

Molecular Weight

246.37 g/mol

IUPAC Name

(1S,5R)-9-ethylsulfonyl-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C11H22N2O2S/c1-3-16(14,15)13-10-5-4-6-11(13)8-9(7-10)12-2/h9-12H,3-8H2,1-2H3/t9?,10-,11+

InChI Key

MWNNUUNWJAVUHJ-FGWVZKOKSA-N

Isomeric SMILES

CCS(=O)(=O)N1[C@@H]2CCC[C@H]1CC(C2)NC

Canonical SMILES

CCS(=O)(=O)N1C2CCCC1CC(C2)NC

Origin of Product

United States

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